4,5-Dibromo-2-furaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 4,5-Dibromo-2-furaldehyde and its derivatives involves several key reactions. One approach includes the nitration of 4,5-Dibromo-2-furaldehyde, which leads to the replacement of the bromine atom in the furan nucleus by a nitro group, forming 4-bromo-5-nitro-2-furanmethanediol diacetate. Additionally, the reaction of butyllithium with 4,5-Dibromo-2-furaldehyde acetal facilitates the replacement of the bromide in the α-position of the furan nucleus by lithium, showcasing the compound's reactivity and potential for functionalization (Tarasova & Gol'dfarb, 1965).
Molecular Structure Analysis
Molecular structure analysis through spectroscopic and computational methods has revealed detailed insights into the electronic structure of 4,5-Dibromo-2-furaldehyde derivatives. Studies on similar compounds, such as 5-(hydroxymethyl)-2-furaldehyde, have utilized Density Functional Theory (DFT) to optimize molecular geometry, vibrational properties, and electronic properties, providing a comprehensive understanding of the structural and electronic nuances of these molecules (Rajkumar et al., 2020).
Chemical Reactions and Properties
4,5-Dibromo-2-furaldehyde undergoes various chemical reactions, demonstrating its versatility. For instance, its interaction with secondary amines under Lewis acid catalysis results in the formation of 4,5-diaminocyclopent-2-enones, a process that showcases its reactivity and potential for creating complex molecular structures (Li & Batey, 2007).
Physical Properties Analysis
The physical properties of 4,5-Dibromo-2-furaldehyde derivatives can be deduced from studies on similar furan compounds. For example, the molecular geometry and conformational properties of 5-methyl-2-furaldehyde have been determined through electron diffraction, offering insights into the bond lengths, angles, and overall molecular structure that likely share similarities with 4,5-Dibromo-2-furaldehyde derivatives (Shishkov, Vilkov, & Hargittai, 1995).
Chemical Properties Analysis
The chemical properties of 4,5-Dibromo-2-furaldehyde are pivotal in its application in synthetic chemistry. Its ability to undergo diverse reactions, such as palladium-catalyzed cross-coupling, highlights its utility in synthesizing a wide range of functionalized furan derivatives. These reactions are not only indicative of its chemical reactivity but also of its potential to serve as a building block in organic synthesis (Gauthier et al., 2002).
Scientific Research Applications
1. Organic and Biological Chemistry
- Summary of the application : 4,5-Dibromo-2-furaldehyde is used in the synthesis of new furan compounds with three substituents in the nucleus .
- Methods of application : The nitration of 4,5-dibromo-2-furaldehyde with nitric acid in acetic anhydride replaces the bromine atom in the α-position of the furan nucleus by a nitro group, forming 4-bromo-5-nitro-2-furanmethanediol diacetate . In the reaction of butyllithium with 4,5-dibromo-2-furaldehyde acetal, the bromide in the α-position of the furan nucleus is replaced by lithium .
- Results or outcomes : This process allows for the preparation of new, difficult-to-access furan compounds with three substituents in the nucleus .
2. Biomass Transformation
- Summary of the application : 4,5-Dibromo-2-furaldehyde plays a role in the chemical transformation of sugars, which are key components of biomass .
- Methods of application : The details of the specific methods of application are not provided in the source .
- Results or outcomes : The transformation of sugars is an important and explored reaction pathway due to its availability in biomass primary compounds .
3. Synthesis of Furan Compounds
- Summary of the application : 4,5-Dibromo-2-furaldehyde is used as a building block for the synthesis of furanyl cyclobutenediones .
- Methods of application : The specific methods of application are not provided in the source .
- Results or outcomes : The furanyl cyclobutenediones synthesized from 4,5-Dibromo-2-furaldehyde are potent G-protein coupled receptor antagonists .
4. Furan Platform Chemicals
- Summary of the application : 4,5-Dibromo-2-furaldehyde is used in the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass .
- Methods of application : The specific methods of application are not provided in the source .
- Results or outcomes : The article discusses the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
5. Synthesis of Difficultly Accessible Furan Compounds
- Summary of the application : 4,5-Dibromo-2-furaldehyde is used to prepare some new difficultly accessible furan compounds with three substituants in the nucleus .
- Methods of application : In the reaction of butyllithium with 4,5-dibromo-2-furaldehyde acetal, the bromide in the α-position of the furan nucleus is replaced by lithium .
- Results or outcomes : This process allows for the preparation of new, difficult-to-access furan compounds with three substituents in the nucleus .
6. Synthesis of Substituted 2-Furaldehyde
- Summary of the application : 4,5-Dibromo-2-furaldehyde is used in the synthesis of 4,5-dibromo-substituted 2-furaldehyde .
- Methods of application : The specific methods of application are not provided in the source .
- Results or outcomes : These derivatives, synthesized in a relatively simple way and containing three reactive centers, are interesting as starting compounds for further transformations in several directions .
Safety And Hazards
Future Directions
The future directions of 4,5-dibromo-2-furaldehyde could involve its use as a starting compound for further transformations in several directions. For example, via the stage of the elimination of bromine from the α-position of the nucleus, it is possible to pass to 2,4-disubstituted furans . It is also possible to use these derivatives in the preparation of various trisubstituted furans .
properties
IUPAC Name |
4,5-dibromofuran-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O2/c6-4-1-3(2-8)9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHHCCZDQZBLPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360170 | |
Record name | 4,5-Dibromo-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-2-furaldehyde | |
CAS RN |
2433-85-4 | |
Record name | 4,5-Dibromo-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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